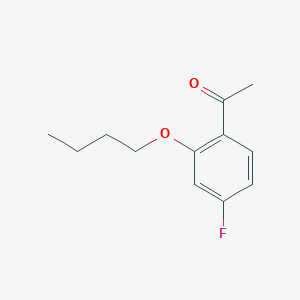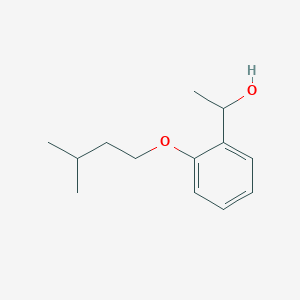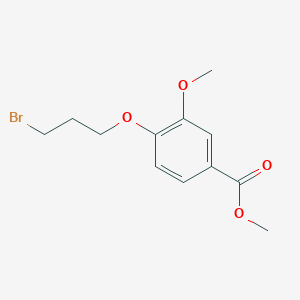![molecular formula C12H19NO B7874804 1-[4-(Diethylamino)phenyl]ethanol](/img/structure/B7874804.png)
1-[4-(Diethylamino)phenyl]ethanol
Descripción general
Descripción
1-[4-(Diethylamino)phenyl]ethanol is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radiotracer for Functional Brain Imaging
The compound has been used in synthesizing a pharmacomodulated cyclam, potentially serving as a radiotracer for functional brain imaging. This compound was developed by condensing with tetraazacyclotetradecane, facilitating the labeling with [99mTc], a radioisotope used in medical imaging (Borel, Moreau, Veyre, & Madelmont, 1998).
Biocatalytic Preparation of Pharmaceutical Intermediates
It has been used in the biocatalytic preparation of (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, a significant pharmaceutical intermediate. The process involves asymmetric reduction by recombinant Escherichia coli cells with high enantioselectivity and efficiency, particularly in organic solvent-aqueous systems (Chen, Xia, Liu, & Wang, 2019).
Hydrogenation Studies
The kinetics of hydrogenation of the vinyl ether of β-(diethylamino)-ethanol has been studied, revealing its active catalysis in hydrogenation reactions (Minachev & Khodakov, 1961).
Catalysis in Chemical Reactions
It has been involved in the synthesis of new soluble tetra-substituted metal complexes, which showed catalytic activity in the oxidation of cyclohexene (Saka, Çakır, Bıyıklıoğlu, & Kantekin, 2013).
Toxicity Prediction in Pharmaceuticals
The compound has been used in in silico toxicity prediction of related compounds, aiding in the identification of potentially safer pharmaceutical agents (Yeni, Supandi, & Merdekawati, 2018).
Enzymatic Transesterification
It's been part of studies on the transesterification of racemic phenyl ethanol and its derivatives, using enzymes for obtaining chirally pure compounds (Singh, Singh, & Banerjee, 2010).
Photolabile Protecting Group in Chemistry
The compound has been used as a photolabile protecting group for hydroxyl and carboxyl groups, demonstrating efficient release under certain conditions (Ding & Wang, 2018).
Propiedades
IUPAC Name |
1-[4-(diethylamino)phenyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-13(5-2)12-8-6-11(7-9-12)10(3)14/h6-10,14H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHINTWITNMPDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{4-[(1-Methyl-2-phenylethyl)amino]piperidino}-1-ethanone](/img/structure/B7874723.png)












